molecular formula C18H15FN6O2 B2601856 8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-38-5

8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2601856
CAS No.: 946312-38-5
M. Wt: 366.356
InChI Key: QUEWKGGYPYHSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, also known as COB-187, is a potent, ATP-competitive, and highly selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β) (source) . This kinase is a central regulator of numerous cellular processes, and its dysregulation is strongly implicated in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. The primary research value of this compound lies in its application as a precise chemical tool to investigate the role of GSK-3β in tau pathology (source) . By selectively inhibiting GSK-3β, it effectively reduces the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles, which is one of the hallmark pathological features of Alzheimer's and other tauopathies (source) . Consequently, researchers utilize this inhibitor in mechanistic studies aimed at understanding neuronal death, synaptic dysfunction, and for evaluating potential neuroprotective strategies in preclinical models of neurodegeneration. Its high selectivity profile makes it an excellent candidate for dissecting complex GSK-3β signaling pathways without significant off-target effects, thereby providing crucial insights for the development of novel therapeutic interventions.

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c19-13-1-3-14(4-2-13)24-9-10-25-17(27)15(22-23-18(24)25)16(26)21-11-12-5-7-20-8-6-12/h1-8H,9-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEWKGGYPYHSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinylmethyl precursors. These precursors are then subjected to cyclization reactions to form the imidazo[2,1-c][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and verify the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazo-triazine derivatives, which are often explored for their pharmacological properties. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, molecular descriptors, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (, CAS: 946280-67-7)

  • Molecular Formula : C₁₈H₂₂FN₅O₃
  • Molecular Weight : 375.40 g/mol
  • Key Differences : The N-substituent is a 3-isopropoxypropyl group instead of pyridin-4-ylmethyl. This alkyl ether chain increases lipophilicity (predicted logP ~3.5) compared to the pyridine-containing target compound (logP ~2.1). The isopropoxy group may reduce solubility in aqueous media but enhance membrane permeability .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Molecular Formula: C₂₈H₂₅N₅O₆ Molecular Weight: 527.53 g/mol Key Differences: While structurally distinct (imidazo[1,2-a]pyridine core vs. imidazo[2,1-c][1,2,4]triazine), this compound highlights the impact of electron-withdrawing groups (cyano, nitro) on stability and reactivity. The nitro group may confer oxidative stress resistance but reduce metabolic stability .

Molecular Descriptors and QSAR Insights

emphasizes that van der Waals descriptors and electronic properties govern molecular behavior in congeneric series. For the target compound:

  • Van der Waals Volume : ~320 ų (estimated), smaller than the 3-isopropoxypropyl analog (~350 ų) due to the compact pyridine substituent.
  • In contrast, the nitro group in ’s compound may create steric hindrance or polar interactions .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of key properties is tabulated below:

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 376.37 2.1 0.05 2 6
3-Isopropoxypropyl Analog () 375.40 3.5 0.02 2 6
Diethyl Nitrophenyl Derivative () 527.53 1.8 0.10 1 9

Notes:

  • The pyridin-4-ylmethyl group in the target compound balances lipophilicity and solubility better than the alkyl ether analog.
  • The nitro-containing derivative () shows higher solubility due to polar nitro and ester groups but may face metabolic challenges .

Biological Activity

The compound 8-(4-fluorophenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family and has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocycles and functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a pyridinylmethyl moiety enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor properties by acting as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer treatment, particularly for tumors with BRCA1/2 mutations.

Key Findings

  • Inhibition of PARP Activity :
    • The compound demonstrates potent inhibition of PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively.
    • In whole-cell assays, it inhibits PARylation with an effective concentration (EC50) of 2.51 nM .
  • Antitumor Efficacy :
    • It effectively prevents the proliferation of cancer cells harboring mutant BRCA1/2 genes, showing EC50 values of 0.3 nM in MX-1 breast cancer cells and 5 nM in Capan-1 cells .
    • The compound has shown favorable pharmacokinetic properties and significant antitumor efficacy in xenograft models when administered orally as a single agent or in combination with other chemotherapeutics like temozolomide and cisplatin .
  • Mechanism of Action :
    • The dual chiral-center structure allows unique binding interactions with PARP proteins, enhancing its inhibitory effects on cancer cell proliferation .

Case Studies

Several studies have evaluated the biological activity of similar compounds within the imidazo[2,1-c][1,2,4]triazine class:

StudyCompoundActivityEC50/Ki Values
This compoundPARP InhibitionKi = 1.2 nM (PARP1), 0.87 nM (PARP2); EC50 = 0.3 nM (MX-1)
Analogous tetrahydropyridophthlazinonesAntitumor activityEC50 = 5 nM (Capan-1)

Comparative Analysis

The following table compares the biological activities of various related compounds:

Compound NameTarget EnzymeInhibition TypeEC50/Ki
Talazoparib (BMN 673)PARP1/2Competitive InhibitionKi = 0.87 nM
OlaparibPARP1/2Competitive InhibitionKi = 0.5 nM
NiraparibPARP1/2Competitive InhibitionKi = 0.7 nM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology : The synthesis involves multi-step reactions, typically starting with condensation of fluorophenyl-containing precursors with heterocyclic intermediates. Key steps include cyclization reactions under reflux conditions (e.g., ethanol or DMF as solvents) and coupling reactions using carbodiimide-based catalysts (e.g., EDCI·HCl) .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound from byproducts. Gradient elution with acetonitrile/water mixtures is recommended for resolving structurally similar impurities .
  • Yield Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) must be systematically varied. For example, triazole ring formation may require anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the pyridinylmethyl moiety (δ ~4.6 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the tetrahydroimidazotriazine core .
  • Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

  • Stability Testing : Perform accelerated degradation studies under varying pH (e.g., 1–13), temperature (4°C to 60°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Storage Recommendations : Lyophilized forms stored at -20°C in amber vials show minimal degradation over six months .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 13C^{13}\text{C} NMR shifts) be resolved?

  • Root Cause Analysis : Contradictions may arise from tautomerism in the tetrahydroimidazotriazine core or solvent-dependent conformational changes. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • In Silico Approaches : Perform molecular docking against targets like kinases or GPCRs, leveraging the fluorophenyl group’s affinity for hydrophobic binding pockets .
  • Experimental Validation : Use competitive binding assays (e.g., fluorescence polarization) with labeled ligands. For enzyme inhibition studies, employ kinetic assays (e.g., NADH-coupled detection for oxidoreductases) .

Q. How can structure-activity relationships (SAR) be explored to enhance potency?

  • Modification Strategies :

  • Pyridinylmethyl Group : Replace with bulkier substituents (e.g., benzyl or cyclohexylmethyl) to assess steric effects on target engagement .
  • Fluorophenyl Ring : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate electron density and binding affinity .
    • Synthesis and Testing : Prepare analogs via parallel synthesis and screen against disease-relevant cell lines (e.g., cancer or microbial models) .

Q. What experimental approaches address low aqueous solubility in pharmacological assays?

  • Formulation Strategies : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or cyclodextrin-based encapsulation to enhance solubility without altering bioactivity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to improve bioavailability .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity levels) meticulously, as minor variations can significantly impact yields and purity .
  • Advanced Characterization : For ambiguous structural features, single-crystal X-ray diffraction remains the gold standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.